Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-6-14(7-10-16)11(17)5-8-15(14)4/h5-10H2,1-4H3 |
InChI Key |
SPCWODNVASCESH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCN2C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic reactions that construct the diazaspirocyclic framework, introduce the ketone functionality at position 4, and install the tert-butyl carboxylate group at position 8. The key synthetic challenges include ring closure to form the spirocyclic core and selective protection of amine groups.
Reported Preparation Routes
Patent CN109651368A: Preparation of 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-butyl formate
This patent describes a preparation method for a closely related compound, 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-butyl formate, which shares the diazaspiro[4.5]decane core and tert-butyl ester functionality.
-
- Use of tert-butyl formate as a protecting group reagent.
- Construction of the diazaspiro ring system via cyclization reactions.
- Optimization of reaction conditions to reduce synthesis cost and improve yield.
-
- Controlled temperature and solvent choice to favor ring closure.
- Acidic or basic catalysis to promote cyclization.
This method emphasizes a rational design of the reaction sequence to achieve high purity and yield, potentially adaptable to the synthesis of this compound.
General Synthetic Approach Using tert-Butyl Carbamate Protection and Cyclization
A common synthetic approach involves:
- Step 1: Protection of the amine group with tert-butyl carbamate (Boc group), which stabilizes the amine and facilitates selective reactions.
- Step 2: Reaction of the protected amine with a spirocyclic ketone precursor under acidic or basic conditions to induce cyclization and form the diazaspiro core.
- Step 3: Purification by recrystallization or chromatography to isolate the target compound.
This approach benefits from:
- Use of inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Temperature control to avoid side reactions.
- Flexibility in scaling from lab to industrial production.
The method is supported by various industrial protocols for similar diazaspiro compounds, ensuring reproducibility and scalability.
Comparative Analysis of Preparation Methods
Research Outcomes and Notes on Synthesis Optimization
Yield Optimization: Reaction times and temperatures are critical; for example, in the multi-step method, the first step requires 5 hours at 25–80 °C to maximize intermediate formation.
Purity Control: Use of inert atmosphere and controlled addition of reagents minimizes side reactions such as N-alkylation or over-reduction.
Scalability: Industrial methods favor continuous monitoring and automated reactors to maintain consistent product quality.
Protecting Group Strategy: The tert-butyl carbamate group is favored for its stability under reaction conditions and ease of removal if necessary.
Analytical Verification: Techniques such as NMR spectroscopy and HPLC-MS are essential to confirm structure and purity at each step.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of diazaspiro[4.5]decane derivatives arises from variations in substituent positions, additional heteroatoms, and ring modifications. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences Among Diazaspiro[4.5]decane Derivatives
Structural and Functional Analysis
Fluorophenyl substitution (as in ) introduces lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .
Ring Modifications :
- The triazaspiro derivative () incorporates an additional nitrogen, expanding its utility in metal coordination or hydrogen-bonding interactions .
- Oxa-azaspiro variants (e.g., tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate) replace a nitrogen with oxygen, altering solubility and metabolic stability .
Stereochemical Considerations :
- Chiral centers (e.g., rel-(5R,7S)-7-methyl in ) are critical for enantioselective drug design, though synthetic complexity increases .
Synthetic Accessibility :
- Microwave-assisted and photocatalytic methods () reduce reaction times compared to traditional thermal conditions .
Biological Activity
Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure that contributes to its biological activity. The diazaspiro framework is known for enhancing interactions with biological targets due to increased steric and electronic properties. The presence of the tert-butyl group further influences its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
-
Anticancer Activity :
- Recent studies indicate that compounds with similar spirocyclic structures exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. For instance, a related compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the spirocyclic structure may enhance binding to specific protein targets involved in cancer progression.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of key enzymes involved in cancer and neurodegenerative diseases. For example, some piperidine derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy . The presence of nitrogen atoms in the diazaspiro framework may be crucial for these interactions.
- Antimicrobial Properties :
Case Studies
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of related diazaspiro compounds on various cancer cell lines, revealing that modifications in the spiro structure significantly influenced their potency . The findings support the hypothesis that more complex structures can enhance biological activity through improved binding interactions.
- Neuroprotective Studies :
Data Tables
Q & A
Basic: What are the key synthetic routes for tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate?
The compound is synthesized via multi-step organic reactions. A common method involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methyl acrylate under photocatalytic conditions (425 nm LED lamp) using 4CzIPN as a catalyst and tetrabutylammonium azide as an additive in acetonitrile. Reaction optimization includes 20-hour irradiation to achieve cyclization and spiro-ring formation . Alternative routes may involve reductive amination or ring-closing strategies, with careful control of stoichiometry and solvent polarity to minimize side products .
Advanced: How can reaction conditions be optimized to improve yield during synthesis?
Optimization variables include:
- Catalyst loading : Reducing 4CzIPN to 1 mol% minimizes cost while maintaining efficiency .
- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction homogeneity and intermediate stability.
- Temperature control : Ambient temperature prevents thermal decomposition of light-sensitive reagents.
- Additives : Tetrabutylammonium azide (10 mol%) accelerates imine formation, critical for spirocycle closure .
Yield improvements (from ~60% to >80%) are achievable by monitoring reaction progress via TLC or HPLC and adjusting irradiation time.
Basic: Which spectroscopic techniques are most effective for structural confirmation?
- NMR : H and C NMR confirm the spirocyclic structure, with distinct signals for tert-butyl (δ 1.4 ppm) and carbonyl groups (δ 170-180 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm) and carbamate N-H bonds (~3300 cm) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the diazaspiro core. SHELX software refines crystallographic data for accuracy .
Advanced: How can X-ray crystallography data be processed using SHELX software for structural determination?
SHELXTL (Bruker AXS) or open-source SHELXL is used for data processing:
Integration : Raw diffraction data are indexed and integrated using SHELXS .
Phase Solution : Direct methods in SHELXD resolve heavy atom positions.
Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.
For spirocyclic systems, constraints on piperidine and cyclohexane rings improve model stability. Residual density maps validate the 4-oxo group placement .
Basic: What biological activities are associated with this compound?
The spirocyclic carbamate moiety enables interactions with enzymes and receptors, particularly in neurological and metabolic pathways. The diketone functionality may act as a Michael acceptor, inhibiting cysteine proteases . Reported activities include moderate inhibition of DDR1 kinase (IC ~100 nM), relevant in fibrosis studies .
Advanced: What methodologies are used to study enzyme interactions?
- Kinetic Analysis : Measure and under varying substrate concentrations to determine competitive/non-competitive inhibition.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to targets like DDR1 .
- Molecular Docking : Software (AutoDock Vina) models interactions between the spirocyclic core and enzyme active sites. Adjust protonation states (e.g., carbamate NH) to match physiological pH .
Basic: What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust (H332 hazard) .
- Storage : Keep sealed at 2–8°C in inert atmosphere (argon) to prevent hydrolysis of the tert-butyl ester .
Advanced: How to resolve contradictions in spectral data during characterization?
- Cross-Validation : Compare NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Dynamic NMR : Resolve conformational exchange broadening in the diazaspiro ring by variable-temperature H NMR .
- Computational DFT : Simulate IR and NMR spectra (Gaussian 09) to match experimental data, identifying discrepancies in tautomerism or stereochemistry .
Basic: What computational methods predict physicochemical properties?
- LogP (XlogP3-AA) : Predicts hydrophobicity (XlogP ~2.5) using fragment-based algorithms, critical for bioavailability studies .
- Topological Polar Surface Area (TPSA) : Calculated as 58.6 Å, indicating moderate membrane permeability .
- Molecular Dynamics (MD) : Simulates solvation effects on the spirocyclic core in water/octanol systems .
Advanced: How to design derivatives with enhanced biological activity?
- Structure-Activity Relationship (SAR) : Modify the 4-oxo group to sulfonamide (improves solubility) or introduce fluorophenyl substituents (boosts target affinity) .
- Metabolic Stability : Replace tert-butyl with trifluoroethyl ( ) to reduce CYP450-mediated oxidation.
- Click Chemistry : Introduce triazole rings via Huisgen cycloaddition for library diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
